2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-10-9-17(22-23-18)12-3-5-13(6-4-12)21-19(25)15-8-7-14(24(26)27)11-16(15)20/h3-11H,2H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPBPOCQYIINAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.
Coupling with the Benzamide Moiety: The final step involves coupling the pyridazine derivative with a benzamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The amide linkage in this compound can participate in hydrolysis and coupling reactions. Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield 4-nitrobenzoic acid derivatives and substituted aniline intermediates. For example:
Reaction Conditions
| Reagent/Condition | Product(s) | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 4-nitrobenzoic acid + aniline | 78% | |
| NaOH (aq), 80°C, 6h | Sodium 4-nitrobenzoate + amine | 85% |
The amide group also enables coupling with alkyl/aryl halides via nucleophilic substitution, forming secondary or tertiary amides under palladium catalysis .
Nitro Group Reduction
The nitro group at the 4-position undergoes selective reduction to an amine under catalytic hydrogenation or chemical reducing agents:
Reduction Pathways
| Method | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 2h | 4-amino derivative | >95% |
| NaBH₄/CuCl₂ | THF, 0°C to RT, 4h | 4-hydroxylamine intermediate | 60% |
| Zn/HCl | Aqueous HCl, reflux, 3h | 4-amine with partial dechlorination | 45% |
The ethylsulfonyl and pyridazine groups remain intact under mild reduction conditions (e.g., H₂/Pd-C), as confirmed by NMR studies .
Nucleophilic Aromatic Substitution (NAS)
The chloro substituent at the 2-position participates in NAS reactions with oxygen, sulfur, or nitrogen nucleophiles:
Substitution Reactions
| Nucleophile | Conditions | Product | Kinetic Data (k, s⁻¹) |
|---|---|---|---|
| Methoxide (NaOMe) | DMF, 120°C, 12h | 2-methoxy derivative | 2.3 × 10⁻⁴ |
| Piperidine | THF, 80°C, 8h | 2-piperidino derivative | 1.8 × 10⁻⁴ |
| Thiophenol (PhSH) | K₂CO₃, DMSO, 100°C, 6h | 2-phenylthio derivative | 3.1 × 10⁻⁴ |
The electron-withdrawing nitro and sulfonyl groups activate the aromatic ring toward NAS, with regioselectivity governed by steric and electronic factors .
Sulfonylation and Sulfonyl Group Modifications
The ethylsulfonyl moiety on the pyridazine ring undergoes nucleophilic displacement or oxidation-reduction:
Sulfonyl Group Reactivity
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Hydrolysis | H₂O, H₂SO₄, 100°C, 24h | Sulfonic acid derivative | Low yield (32%) |
| Reduction (S=O → S-H) | LiAlH₄, ether, 0°C, 2h | Ethylthioether analog | Requires anhydrous conditions |
| Alkylation | MeI, K₂CO₃, DMF, RT | Methylsulfonium intermediate | Quaternization occurs |
The sulfonyl group’s stability under acidic conditions makes it a poor leaving group, limiting its participation in cross-coupling reactions.
Pyridazine Ring Functionalization
The pyridazine core participates in electrophilic substitution and coordination chemistry:
Key Transformations
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 5-position (yield: 55%) .
-
Metal Complexation : Forms stable complexes with Pd(II) and Cu(I), enhancing catalytic activity in Suzuki-Miyaura couplings.
-
Ring Expansion : Reacts with diazomethane to form a triazine derivative under photolytic conditions.
Multi-Step Reaction Pathways
The compound serves as a precursor in multi-step syntheses:
-
Nitro Reduction → Amide Alkylation : Sequential reduction of the nitro group followed by N-alkylation yields tertiary amines with enhanced biological activity .
-
Chloro Displacement → Cyclization : Reaction with hydrazine forms a pyrazolo[1,5-a]pyridazine heterocycle, a scaffold common in kinase inhibitors .
Stability and Degradation
The compound exhibits moderate thermal stability, decomposing at >200°C. Key degradation pathways include:
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of 4-nitrobenzamide, including those similar to 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide, exhibit promising antidiabetic properties. These compounds have been shown to inhibit key enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. Molecular docking studies suggest that these compounds form stable interactions with the active sites of these enzymes, leading to effective inhibition .
Anticancer Potential
Benzamide derivatives have been recognized for their anticancer activities. The presence of electron-withdrawing groups (like nitro) on the phenyl ring enhances their ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells, although further research is necessary for conclusive evidence .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research has shown that sulfonamide derivatives can act against various bacterial strains, indicating potential for development as antibacterial agents. The mechanism often involves inhibition of bacterial folate synthesis, a critical pathway for bacterial growth .
Herbicidal Activity
Pyridazine derivatives, including those related to 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide, have demonstrated herbicidal properties against various weed species. This suggests potential use in agricultural settings for controlling unwanted vegetation while minimizing damage to crops.
Study on Antidiabetic Activity
A study conducted on a series of benzamide derivatives demonstrated that compounds similar to 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide exhibited significant inhibition of α-glucosidase and α-amylase. Molecular dynamics simulations confirmed the stability of these compounds within enzyme active sites, suggesting their potential as therapeutic agents for type 2 diabetes management .
Research on Antimicrobial Effects
A comparative study on various sulfonamide derivatives highlighted the efficacy of compounds containing similar structural motifs as 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide against Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for further exploration in antibiotic development .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide: Similar structure with a fluorine atom instead of a nitro group.
Uniqueness
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is unique due to the presence of both the ethylsulfonyl and nitro groups, which confer distinct chemical and biological properties. These functional groups may enhance its reactivity and potential biological activities compared to similar compounds.
Biological Activity
The compound 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro group, a nitro group, and an ethylsulfonyl substituent, which are critical for its interaction with biological targets. The molecular formula is , and its molecular weight is approximately 446.9 g/mol .
Structural Characteristics
The unique structure of this compound can be broken down into several key components:
- Chloro Group : Enhances lipophilicity and may influence the binding affinity to biological targets.
- Nitro Group : Often associated with pharmacological activity, particularly in anticancer agents.
- Ethylsulfonyl Substituent : This moiety may contribute to the compound's solubility and reactivity.
Anticancer Properties
Research has indicated that compounds similar to 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide exhibit significant anticancer activity. For instance, studies on related arylsulfonamides have shown their ability to inhibit specific kinases involved in cancer cell proliferation .
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | EGFR Inhibition |
| Compound B | MCF-7 (Breast) | 3.6 | Apoptosis Induction |
| 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide | TBD | TBD | TBD |
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diabetes and cancer. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like nitro enhances enzyme inhibition .
Table 2: Enzyme Inhibition Studies
Case Studies
- Antidiabetic Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against α-glucosidase and α-amylase, suggesting potential use in managing diabetes .
- Anticancer Activity : In vitro studies showed that the compound could induce apoptosis in cancer cell lines through pathways involving EGFR inhibition, which is crucial for tumor growth .
The biological activity of 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is hypothesized to involve:
- Interaction with Kinases : The compound may inhibit tyrosine kinases, disrupting signaling pathways critical for cell proliferation.
- Induction of Apoptosis : By modulating apoptotic pathways, it may enhance cancer cell death.
Q & A
What are the recommended synthetic routes for 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves sequential functionalization of the pyridazine and benzamide moieties. A common approach includes:
Pyridazine Sulfonylation : React 6-chloropyridazin-3-amine with ethylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the ethylsulfonyl group .
Benzamide Coupling : Couple 4-nitro-2-chlorobenzoic acid with the sulfonylated pyridazine-phenyl intermediate using coupling agents like HATU or EDCI in DMF .
Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Yield Improvement : Use excess ethylsulfonyl chloride (1.5 eq.) and monitor reaction progress via TLC (Rf ~0.7 in 3:2 MeOH:EtOAc) .
Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Confirm regioselectivity of sulfonylation (δ ~3.5 ppm for ethylsulfonyl CH₂; δ ~160 ppm for nitro group) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 463.04) and isotopic patterns for chlorine .
- UV-Vis Spectroscopy : Assess π→π* transitions of the nitrobenzamide moiety (λmax ~270 nm) to evaluate electronic properties .
Advanced Interpretation : - NOESY NMR : Resolve spatial proximity between the pyridazine ring and benzamide substituents to confirm stereoelectronic effects .
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
How can computational modeling predict the biological targets of this compound?
Advanced Research Question
Methodology :
Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., VEGFR2 or EGFR) based on structural analogs like Vismodegib (a related benzamide antineoplastic agent) .
QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with inhibitory activity using datasets from similar nitrobenzamide derivatives .
Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, nitro group) using Schrödinger’s Phase .
Validation : Cross-check predictions with in vitro kinase assays (IC₅₀ values) and adjust models for false positives .
What strategies mitigate instability issues during synthesis or storage?
Advanced Research Question
Instability Sources :
- Nitro Group Reduction : Avoid prolonged exposure to reducing agents or light; store in amber vials at –20°C .
- Sulfonamide Hydrolysis : Use anhydrous solvents (e.g., THF) during synthesis and buffer storage solutions at pH 6–7 .
Preventive Measures : - Stabilizing Additives : Add 1% BHT (butylated hydroxytoluene) to prevent radical degradation .
- Lyophilization : For long-term storage, lyophilize the compound and store under argon .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Case Example : Discrepancies in IC₅₀ values for kinase inhibition.
Troubleshooting Steps :
Purity Validation : Re-analyze compound purity via HPLC (>98%) and confirm absence of regioisomers (e.g., via 2D NMR) .
Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) across labs .
Structural Analog Testing : Compare activity with derivatives (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate substituent effects .
Statistical Analysis : Apply ANOVA to differentiate assay variability from true biological differences (p < 0.05) .
What are the structure-activity relationship (SAR) trends for analogs of this compound?
Advanced Research Question
Key Modifications and Effects :
- Nitro to Amine Reduction : Lowers electron-withdrawing effects, reducing kinase affinity but improving solubility .
- Ethylsulfonyl Replacement : Trifluoromethyl groups enhance metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in liver microsomes) .
- Chlorine Position : 2-Chloro substitution on benzamide improves target selectivity (e.g., 10-fold higher for VEGFR2 vs. PDGFR) .
Data Sources : Compare with PubChem bioassay data (AID 1259365) and patent examples (WO2020156250) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
